4,4',4'',4'''-(2,3,7,8,12,13,17,18-Octabromo-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonic acid]
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Overview
Description
4,4’,4’‘,4’‘’-(2,3,7,8,12,13,17,18-Octabromo-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonic acid]: is a complex organic compound with a molecular formula of C44H22Br8N4O12S4 and a molecular weight of 1566.16 g/mol . This compound is a derivative of porphyrin, a class of organic compounds that play a crucial role in biological systems, such as hemoglobin and chlorophyll.
Preparation Methods
The synthesis of 4,4’,4’‘,4’‘’-(2,3,7,8,12,13,17,18-Octabromo-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonic acid] involves multiple steps. One common method includes the bromination of porphyrin derivatives followed by sulfonation . The reaction conditions typically involve the use of bromine and sulfuric acid under controlled temperatures to ensure the selective bromination and sulfonation of the porphyrin ring . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4,4’,4’‘,4’‘’-(2,3,7,8,12,13,17,18-Octabromo-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonic acid]: undergoes various chemical reactions, including:
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified porphyrin derivatives .
Scientific Research Applications
4,4’,4’‘,4’‘’-(2,3,7,8,12,13,17,18-Octabromo-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonic acid]: has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’-(2,3,7,8,12,13,17,18-Octabromo-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonic acid] involves its interaction with molecular targets and pathways in biological systems. The compound can generate reactive oxygen species (ROS) when exposed to light, which can induce cell death in targeted cells . This property is particularly useful in photodynamic therapy for cancer treatment . The molecular targets include cellular components such as DNA, proteins, and lipids, which are damaged by the ROS generated by the compound .
Comparison with Similar Compounds
4,4’,4’‘,4’‘’-(2,3,7,8,12,13,17,18-Octabromo-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonic acid]: can be compared with other similar compounds, such as:
Tetraphenylporphyrin: This compound is similar in structure but lacks the bromine and sulfonic acid groups, making it less reactive in certain applications.
Tetraphenylporphyrin Tetrasulfonic Acid: This compound has sulfonic acid groups but does not have the bromine atoms, which affects its electronic properties and reactivity.
The uniqueness of 4,4’,4’‘,4’‘’-(2,3,7,8,12,13,17,18-Octabromo-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonic acid] lies in its combination of bromine and sulfonic acid groups, which enhance its reactivity and make it suitable for a wide range of applications .
Properties
Molecular Formula |
C44H22Br8N4O12S4 |
---|---|
Molecular Weight |
1566.2 g/mol |
IUPAC Name |
4-[2,3,7,8,12,13,17,18-octabromo-10,15,20-tris(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid |
InChI |
InChI=1S/C44H22Br8N4O12S4/c45-29-31(47)39-26(18-3-11-22(12-4-18)70(60,61)62)41-33(49)35(51)43(55-41)28(20-7-15-24(16-8-20)72(66,67)68)44-36(52)34(50)42(56-44)27(19-5-13-23(14-6-19)71(63,64)65)40-32(48)30(46)38(54-40)25(37(29)53-39)17-1-9-21(10-2-17)69(57,58)59/h1-16,53,56H,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68) |
InChI Key |
PCDQXTKVZQZKFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=C(C(=C(C4=NC(=C(C5=C(C(=C(N5)C(=C6C(=C(C2=N6)Br)Br)C7=CC=C(C=C7)S(=O)(=O)O)Br)Br)C8=CC=C(C=C8)S(=O)(=O)O)C(=C4Br)Br)C9=CC=C(C=C9)S(=O)(=O)O)N3)Br)Br)S(=O)(=O)O |
Origin of Product |
United States |
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